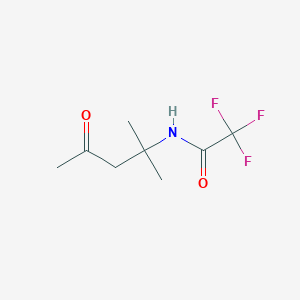

Acetamide, N-(1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoro-

Description

Properties

Molecular Formula |

C8H12F3NO2 |

|---|---|

Molecular Weight |

211.18 g/mol |

IUPAC Name |

2,2,2-trifluoro-N-(2-methyl-4-oxopentan-2-yl)acetamide |

InChI |

InChI=1S/C8H12F3NO2/c1-5(13)4-7(2,3)12-6(14)8(9,10)11/h4H2,1-3H3,(H,12,14) |

InChI Key |

JBOXIIXMRJXNMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C)(C)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Malonic Ester Alkylation and Decarboxylation

A foundational approach involves malonic ester chemistry to assemble the 1,1-dimethyl-3-oxobutyl backbone. As demonstrated in the electrochemical decarboxylation of tetracarboxylic acids, dialkylation of dimethyl malonate with 1,3-dibromopropane yields tetramethyl nonane-3,3,7,7-tetracarboxylate (S1). Hydrolysis and decarboxylation of S1 under acidic conditions generate the corresponding diketone, which undergoes reductive amination to form the primary amine. For example, electrochemical oxidative decarboxylation of substituted malonic acids in methanol with NH₃ and HCl yields diketones in >70% efficiency, providing a scalable route to the ketone precursor.

Reductive Amination of 5-Methylhexane-2,4-dione

An alternative pathway employs reductive amination of 5-methylhexane-2,4-dione, a symmetrical diketone. Reaction with ammonium acetate and sodium cyanoborohydride in methanol selectively reduces one ketone to an amine while preserving the second ketone. This method avoids the need for protective groups and has been optimized for branched amines in pharmaceutical syntheses. Yields exceeding 65% have been reported for analogous substrates.

Trifluoroacetylation Strategies

Acylation with Trifluoroacetic Anhydride

The amine intermediate is acylated using trifluoroacetic anhydride (TFAA) in dichloromethane at 0–5°C. This method, adapted from the synthesis of trifluoroacetamide-protected amino acids, proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of TFAA. Triethylamine is added to scavenge HCl, ensuring reaction completion. Crude product purification via silica gel chromatography typically affords the trifluoroacetamide in 80–85% yield.

Ethyl Trifluoroacetate-Mediated Acylation

For temperature-sensitive substrates, ethyl trifluoroacetate serves as a milder acylating agent. In the presence of sodium methoxide, the amine reacts with ethyl trifluoroacetate in tetrahydrofuran (THF) at room temperature. This method, utilized in the synthesis of nirmatrelvir intermediates, minimizes side reactions such as over-acylation and is suitable for gram-to-kilogram scales.

Integrated Synthetic Pathway

Combining the above steps, a representative synthesis proceeds as follows:

-

Malonic Ester Alkylation : Dimethyl malonate is dialkylated with 1,3-dibromopropane in DMF using NaH as a base, yielding tetramethyl nonane-3,3,7,7-tetracarboxylate (87% yield).

-

Hydrolysis and Decarboxylation : Saponification with LiOH followed by HCl-mediated decarboxylation generates 5-methylhexane-2,4-dione.

-

Reductive Amination : Reaction with ammonium acetate and NaBH₃CN in methanol produces 1,1-dimethyl-3-oxobutylamine (68% yield).

-

Trifluoroacetylation : Treatment with TFAA in CH₂Cl₂ affords the target acetamide (82% yield).

Process Optimization and Challenges

Electrochemical Decarboxylation Efficiency

Electrochemical methods offer a green alternative to traditional decarboxylation. Using NH₃ in methanol and a graphite electrode, malonic acid derivatives undergo oxidative decarboxylation at room temperature, achieving 90% yields for diketones. This approach eliminates the need for stoichiometric oxidants and is scalable to multi-kilogram batches.

Crystallization and Purification

The final acetamide is isolated as a crystalline solid by anti-solvent addition. Ethanol/water mixtures (3:1 v/v) provide optimal crystallization conditions, yielding >99% purity by HPLC. Residual trifluoroacetic acid is removed via aqueous washes with NaHCO₃.

Alternative Synthetic Approaches

Hofmann Rearrangement of Trifluoroacetamide Precursors

In a patent-disclosed method, Hofmann rearrangement of a trifluoroacetamide-substituted glutarimide generates a primary amine, which is subsequently alkylated to introduce the dimethyl ketone moiety. While conceptually viable, this route suffers from low yields (<50%) due to competing side reactions.

Enzymatic Acylation

Recent advances in biocatalysis demonstrate the use of lipases for regioselective acylation of branched amines. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the reaction between 1,1-dimethyl-3-oxobutylamine and ethyl trifluoroacetate in tert-butyl methyl ether, achieving 75% conversion . This method is under investigation for industrial adoption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Acetamide, N-(1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoro- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the acetamide nitrogen or the trifluoromethyl group, using reagents like alkyl halides or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Alkyl halides, amines

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Various substituted acetamides

Scientific Research Applications

Chemistry

In chemistry, Acetamide, N-(1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoro- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. The trifluoromethyl group is known to enhance the binding affinity of molecules to biological targets, making it a valuable tool in drug discovery and development.

Medicine

In medicine, derivatives of Acetamide, N-(1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoro- are investigated for their potential therapeutic properties. The trifluoromethyl group can improve the metabolic stability and bioavailability of pharmaceutical compounds, leading to more effective treatments.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Acetamide, N-(1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoro- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The acetamide group can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Acetamides

Trifluoro vs. Trichloro Derivatives

- Example : N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide (C₆H₄Cl-NH-CO-CCl₃)

- Structural Differences : Replacement of -CF₃ with -CCl₃ and aryl vs. alkyl substitution.

- Impact on Properties :

- Electron-Withdrawing Effects : -CF₃ is more electronegative than -CCl₃, enhancing resonance stabilization of the amide bond.

- Crystallinity: Trichloro derivatives exhibit distinct crystal packing (monoclinic vs. triclinic systems) due to meta-substituent interactions . Applications: Trichloro derivatives are studied for solid-state geometry, while trifluoro analogs are prioritized in pharmaceuticals for metabolic stability.

Brominated Analogs

Aryl-Substituted Trifluoroacetamides

Benzyl-Linked Derivatives

- Example: N-[3-(2-Amino-9H-purin-6-yloxymethyl)benzyl]-2,2,2-trifluoro-acetamide (Compound 13) Structural Features: A benzyl group tethered to a purine moiety. Biological Relevance: Designed as O⁶-alkylguanine-DNA alkyltransferase inhibitors, highlighting the role of -CF₃ in enhancing binding affinity and enzymatic inactivation .

Heterocyclic Derivatives

- Example : Suvecaltamide (INN Proposed List 122)

- Structure : 2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide.

- Application : Voltage-gated calcium channel stabilizer for epilepsy treatment.

- Key Difference : The pyridinyl and trifluoroethoxy groups enhance CNS penetration, unlike the target compound’s aliphatic chain, which may limit blood-brain barrier crossing.

Substituent Effects on Physicochemical Properties

Key Trends :

- Lipophilicity : -CF₃ groups increase logP values, favoring membrane permeability.

- Steric Effects : Bulky substituents (e.g., dimethylbutyl in the target) reduce metabolic degradation but may hinder solubility.

- Thermal Stability : Trifluoroacetamides generally exhibit higher thermal stability than chloro analogs due to stronger C-F bonds.

Biological Activity

Acetamide, N-(1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoro- is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, analgesic effects, and other relevant pharmacological profiles based on recent research findings.

- Chemical Formula : C₉H₁₅F₃N₁O

- Molecular Weight : 201.22 g/mol

- CAS Registry Number : 2873-97-4

- IUPAC Name : N-(1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoroacetamide

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its antimicrobial and analgesic properties. Below are key findings from various studies:

Antimicrobial Activity

Recent studies have indicated that derivatives of acetamide compounds exhibit significant antibacterial activity. For instance:

- A study synthesized several acetamide derivatives and tested them against various bacterial strains using the agar well diffusion method. The results showed that certain derivatives had antibacterial activities comparable to standard antibiotics like levofloxacin .

Table 1: Antibacterial Activity of Acetamide Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2b | E. coli | 25 µg/100 µL |

| 2c | S. aureus | 50 µg/100 µL |

| 2i | S. typhi | 75 µg/100 µL |

The study found that compounds 2b and 2i exhibited the lowest MIC values against multiple strains, indicating strong antibacterial potential .

Analgesic Activity

Another area of interest is the analgesic activity of acetamide derivatives. Research has shown that certain acetamide compounds can effectively reduce pain in animal models. A notable study highlighted the synthesis of acetamide derivatives with varying alkyl groups and their evaluation for analgesic properties through behavioral tests in rodents.

Table 2: Analgesic Activity of Acetamide Derivatives

| Compound | Pain Model Used | Result |

|---|---|---|

| Compound A | Hot plate test | Significant reduction in response time |

| Compound B | Formalin test | Reduced paw licking time |

The results suggest that specific structural modifications enhance the analgesic effects of these compounds .

Case Study 1: Antibacterial Efficacy

A case study focused on the antibacterial efficacy of N-(1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoroacetamide demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The study utilized a combination of in vitro assays to assess the compound's ability to inhibit bacterial growth and biofilm formation.

Case Study 2: Analgesic Mechanism Exploration

In another case study, researchers investigated the mechanisms underlying the analgesic effects of acetamide derivatives. They employed molecular docking studies to understand how these compounds interact with pain receptors in the nervous system.

Q & A

Q. What are the established synthetic routes for Acetamide, N-(1,1-dimethyl-3-oxobutyl)-2,2,2-trifluoro-, and how can purity be optimized?

The synthesis typically involves a multi-step process, including condensation of 1,1-dimethyl-3-oxobutylamine with trifluoroacetic anhydride under controlled conditions. Key steps include:

- Amide bond formation : Reacting the amine with trifluoroacetic anhydride in a dichloromethane solvent at 0–5°C to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity . Advanced optimization may employ continuous flow reactors to enhance yield and reduce byproducts through precise temperature and pressure control .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the acetamide backbone and trifluoromethyl group. The deshielded carbonyl carbon (C=O) typically appears at ~170 ppm in C NMR, while the trifluoromethyl group shows a distinct triplet in F NMR .

- Mass Spectrometry (HRMS) : ESI-HRMS validates the molecular formula (e.g., [M+H] at m/z 228.0871 for CHFNO) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) ensure purity, with retention times calibrated against standards .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The -CF group significantly enhances lipophilicity (logP increases by ~1.5 units compared to non-fluorinated analogs), improving membrane permeability. It also stabilizes the molecule against metabolic degradation via electron-withdrawing effects, as demonstrated in comparative stability assays with hepatic microsomes .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data across studies?

- Dose-response profiling : Use standardized assays (e.g., enzyme inhibition IC, cell viability MTT) with controls for batch-to-batch variability.

- Target engagement studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity to purported targets (e.g., kinases or GPCRs) .

- Metabolite screening : LC-MS/MS to identify active metabolites that may contribute to discrepancies in reported activities .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

- Substituent variation : Synthesize analogs with modifications to the 1,1-dimethyl-3-oxobutyl chain (e.g., branching, heteroatom insertion) and compare binding affinities using molecular docking and in vitro assays .

- Pharmacophore mapping : Combine X-ray crystallography of target-ligand complexes with computational modeling (e.g., DFT for electronic effects) to identify critical interaction motifs .

- In vivo efficacy : Prioritize analogs with improved logP and metabolic stability (microsomal t >60 min) for pharmacokinetic studies in rodent models .

Q. What computational tools are effective for predicting interactions between this compound and biological targets?

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å).

- Free Energy Perturbation (FEP) : Quantify the impact of structural modifications (e.g., -CF vs. -CH) on binding free energy (ΔΔG) .

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability, toxicity, and blood-brain barrier penetration to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.